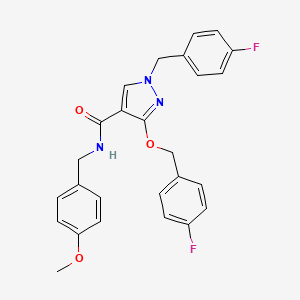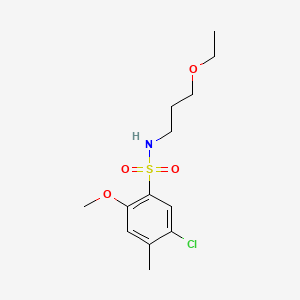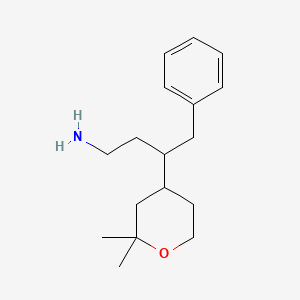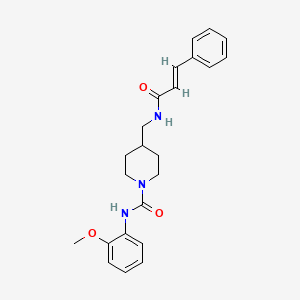![molecular formula C17H17FN4O3S B2550791 1-(2-(4-(6-Fluorbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidin-2,5-dion CAS No. 897472-30-9](/img/structure/B2550791.png)
1-(2-(4-(6-Fluorbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-tuberkulöse Aktivität
Die Verbindung hat aufgrund ihrer anti-tuberkulösen Eigenschaften Aufmerksamkeit erlangt. Jüngste synthetische Entwicklungen haben zu Benzothiazol-basierten anti-tuberkulösen Verbindungen geführt, die eine inhibitorische Aktivität gegen Mycobacterium tuberculosis (M. tuberculosis) zeigen. Diese Derivate wurden durch verschiedene Synthesewege hergestellt, darunter Diazo-Kupplung, Knoevenagel-Kondensation, Biginelli-Reaktion und Mikrowellenbestrahlung. Forscher haben ihre inhibitorischen Konzentrationen mit Standard-Referenzmedikamenten verglichen und damit ihr Potenzial als neuartige Anti-TB-Mittel hervorgehoben.
Quorum-Sensing-Inhibition
Im Bereich der Quorum-Sensing-Forschung hat sich diese Verbindung als vielversprechender neuer Inhibitor erwiesen. Quorum-Sensing spielt eine entscheidende Rolle in der bakteriellen Kommunikation und Virulenz. Die Bibliothek von Benzo[d]thiazol/Chinolin-2-Thiol-Derivaten, einschließlich unserer Verbindung, wurde für die Quorum-Sensing-Inhibition entwickelt, synthetisiert und evaluiert . Diese Inhibitoren könnten potenziell bakterielle Kommunikationswege stören, ohne direkt antibiotisch zu wirken.
Antifungale Aktivität
Die antifungalen Eigenschaften der Verbindung wurden untersucht. Insbesondere Derivate, die einen fluor-substituierten 1,2,3-Triazol-Rest enthalten, zeigten eine moderate bis gute antifungale Aktivität gegen getestete Pilzstämme . Diese Ergebnisse deuten auf mögliche Anwendungen bei der Bekämpfung von Pilzinfektionen hin.
Zytotoxizitäts-Screening
Forscher haben die zytotoxische Aktivität der Verbindung gegen verschiedene Krebszelllinien untersucht. Eine Bibliothek von substituierten (1-(Benzyl)-1H-1,2,3-Triazol-4-yl)(Piperazin-1-yl)methanon-Derivaten, die unsere Verbindung umfasst, wurde synthetisiert und in vitro gescreent . Die Ergebnisse liefern Einblicke in ihr Potenzial als Antikrebsmittel.
Molekular-Docking-Studien
Struktur-Aktivitäts-Beziehungen (SAR) und molekulare Docking-Studien wurden durchgeführt. Forscher untersuchten die Bindungsinteraktionen ausgewählter Verbindungen mit dem Zielenzym DprE1, um potente Inhibitoren mit verstärkter anti-tuberkulöser Aktivität zu identifizieren . Solche Studien leiten weitere Arzneimittelentwicklungsbemühungen.
Hydrazin-Derivat
Unsere Verbindung, 1-(6-Fluorbenzo[d]thiazol-2-yl)hydrazin, ist auch kommerziell erhältlich . Forscher können ihre Reaktivität, ihr Potenzial als Reagenz oder andere Anwendungen im Zusammenhang mit ihrer Hydrazin-Funktionalität untersuchen.
Wirkmechanismus
Target of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to inhibit quorum sensing, a bacterial cell-cell communication mechanism .
Biochemical Pathways
Similar benzothiazole-based compounds have been found to inhibit quorum sensing pathways in bacteria .
Result of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing, thereby potentially reducing biofilm formation and virulence production in bacteria .
Biochemische Analyse
Biochemical Properties
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins. Additionally, the compound interacts with various receptors, potentially modulating signal transduction pathways .
Cellular Effects
The effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects the expression of inflammatory cytokines such as IL-6 and TNF-α in immune cells . These effects suggest that the compound can modulate both cell survival and immune responses.
Molecular Mechanism
At the molecular level, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects through several mechanisms. It binds to specific enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione vary with dosage. At lower doses, it exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . It is distributed widely in the body, with significant accumulation in the liver, kidneys, and inflamed tissues . The compound’s ability to cross cell membranes and its affinity for certain tissues are key factors in its therapeutic potential.
Subcellular Localization
Within cells, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is localized in specific subcellular compartments . It has been found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Eigenschaften
IUPAC Name |
1-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBLGJQPUTRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)



![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)


![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)
![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)
